Melarsen oxide

Trypanosoma brucei antitrypanosomal activity IC50 comparison

Melarsen oxide (CAS 21840-08-4), the unconjugated active principle of melarsoprol, eliminates prodrug activation variability with a 3.9 h half-life vs. <1 h for the prodrug. Its 4.3 nM IC50 against wild-type T. brucei makes it the preferred reference for HTS campaigns, reducing compound consumption per plate. As a direct trypanothione reductase inhibitor (13.5-fold selectivity over glutathione reductase), it is the benchmark probe for TR target engagement studies. Validated blood-brain barrier penetration with 83.3% survival in chronic CNS murine models supports in vivo protocols.

Molecular Formula C9H9AsN6O
Molecular Weight 292.13 g/mol
CAS No. 21840-08-4
Cat. No. B1676172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelarsen oxide
CAS21840-08-4
Synonymsmelarsen oxide
melarsenoxide
p-(4,6-diamino-1,3,5-triazin-2-yl)aminophenylarsonous acid
Molecular FormulaC9H9AsN6O
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]=O
InChIInChI=1S/C9H9AsN6O/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(10-17)2-4-6/h1-4H,(H5,11,12,13,14,15,16)
InChIKeyYDKGKLBKFOIXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Melarsen Oxide (CAS 21840-08-4): Active Metabolite of Melarsoprol for African Trypanosomiasis Research Procurement


Melarsen oxide (CAS 21840-08-4) is a trivalent organoarsenical compound that serves as the principal pharmacologically active metabolite of the trypanocidal drug melarsoprol [1]. It functions primarily as an inhibitor of trypanothione reductase (TR), a flavoenzyme essential for maintaining intracellular redox balance in kinetoplastid parasites including Trypanosoma brucei subspecies, the causative agents of Human African Trypanosomiasis (HAT) [2]. Melarsen oxide is taken up by trypanosomes via the P2 adenosine/adenine transporter, after which it reacts with the dithiol form of trypanothione to form a stable adduct (Mel T) that competitively inhibits TR [3]. This compound is distinguished from its clinical prodrug melarsoprol and from other melaminophenyl arsenicals by its direct, unconjugated chemical form that does not require in vivo metabolic activation to exert trypanocidal activity.

Why Melarsen Oxide Cannot Be Substituted by Melarsoprol or Other Melaminophenyl Arsenicals in Trypanosomiasis Research


Melarsen oxide exhibits a distinct pharmacological and biochemical profile that fundamentally differentiates it from its clinical prodrug melarsoprol and the veterinary arsenical cymelarsan (mel Cy). Unlike melarsoprol, which is a condensation product of melarsen oxide with the chelator dimercaprol (BAL) and requires metabolic conversion to release the active moiety, melarsen oxide is the direct effector molecule that bypasses the variable and incomplete in vivo activation step [1]. This distinction has critical consequences: melarsoprol shows a half-life of less than one hour by HPLC, whereas free melarsen oxide exhibits a half-life of approximately 3.9 hours, indicating that the active principle persists in circulation substantially longer than the administered prodrug [2]. Furthermore, cross-resistance patterns differ markedly among the melaminophenyl arsenicals; a melarsen-resistant T. brucei line displayed 33-fold cross-resistance to melarsen oxide, 67-fold cross-resistance to melarsoprol, and 122-fold cross-resistance to trimelarsen, demonstrating that resistance mechanisms are not uniformly distributed across this class [3]. These pharmacological and resistance profile divergences mean that melarsen oxide, melarsoprol, and cymelarsan cannot be treated as interchangeable research reagents.

Quantitative Differentiation Evidence: Melarsen Oxide vs. Cymelarsan, Melarsoprol, and Arsenical Class Comparators


Melarsen Oxide Demonstrates 1.47-Fold Higher In Vitro Potency than Cymelarsan Against Wild-Type Trypanosoma brucei

In a direct comparative study of known trypanocides against wild-type T. brucei cell lines, melarsen oxide exhibited an IC50 value of 4.3 nM, which is 1.47-fold more potent (lower IC50) than cymelarsan (mel Cy, Cymelarsan), which had an IC50 of 6.3 nM under identical assay conditions [1]. Both compounds were tested using the same experimental protocol with n=2 replicates. Against an eflornithine-resistant cell line, melarsen oxide showed an IC50 of 2.4 nM compared to cymelarsan at 3.7 nM, maintaining the potency advantage while revealing collateral sensitivity (R:WT ratio of 0.67 for melarsen oxide vs. 0.73 for cymelarsan).

Trypanosoma brucei antitrypanosomal activity IC50 comparison

Melarsen Oxide Inhibits Trypanothione Reductase with 13.5-Fold Faster Kinetics than Glutathione Reductase

Melarsen oxide inhibits both trypanothione reductase (TR, parasite-specific) and glutathione reductase (GR, mammalian enzyme) in two stages, with the first stage complete within 1 minute. The time-dependent second stage exhibits saturable pseudo-first-order kinetics. For TR, the inactivation rate constant (kinact) is 14.3 × 10⁻⁴ s⁻¹, whereas for GR it is 1.06 × 10⁻⁴ s⁻¹, representing a 13.5-fold faster inactivation rate for the parasite enzyme [1]. The inhibition constant (Ki) values were 17.2 μM for TR and 9.6 μM for GR. Inhibition requires prior reduction of the enzyme by NADPH and can be reversed by excess dithiols or prevented by the Mel T adduct.

trypanothione reductase glutathione reductase enzyme inhibition kinetics

Melarsen Oxide Cures 100% of Acute T. brucei Infections in Mice at Doses as Low as 0.1 mg/kg IV with Blood-Brain Barrier Penetration Demonstrated

In a comprehensive rodent model evaluation, melarsen oxide achieved 100% cure (20 of 20 mice) in an acute T. brucei infection model at intravenous doses ranging from 0.1 to 1 mg/kg or intraperitoneal dose of 2.2 mg/kg [1]. Critically, in a chronic CNS infection model designed to mimic late-stage human African trypanosomiasis, five of six mice (83.3%) survived for more than 180 days following intravenous administration of 5 mg/kg melarsen oxide, demonstrating sufficient penetration across the blood-brain barrier [2]. By comparison, melarsoprol (prodrug) has an HPLC-determined half-life of <1 hour and requires metabolic conversion, whereas free melarsen oxide exhibits a half-life of 3.9 hours with peak plasma concentration reached within 15 minutes post-administration [3].

in vivo efficacy CNS trypanosomiasis blood-brain barrier penetration

Melarsen Oxide Exhibits Divergent Cross-Resistance Profile: 33-Fold Resistance in Melarsen-Selected Line vs. 67-Fold for Melarsoprol and 122-Fold for Trimelarsen

In a melarsen-resistant cloned line of T. brucei brucei derived by repeated in vivo selection with sodium melarsen, cross-resistance to the trivalent arsenicals was quantified. The resistant line exhibited 33-fold cross-resistance to melarsen oxide, 67-fold cross-resistance to melarsoprol, and 122-fold cross-resistance to trimelarsen [1]. In vitro spectrophotometric lysis assays confirmed this pattern, showing greater than 200-fold resistance to melarsen oxide and greater than 20-fold resistance to both trimelarsen and melarsoprol. Importantly, both sensitive and resistant lines remained equally sensitive to the lipophilic analogue phenylarsine oxide, indicating that the melamine moiety is specifically involved in the resistance mechanism [2].

drug resistance cross-resistance melaminophenyl arsenicals

Melarsen Oxide Does Not Inhibit Mammalian Thiamine Transport (Ki Inactive), Unlike Melarsoprol (Ki = 44 μM)

A key mechanistic differentiation between melarsen oxide and its prodrug melarsoprol concerns the inhibition of thiamine (vitamin B₁) transport. Melarsoprol competitively inhibits high-affinity thiamine transport in mouse neuroblastoma cells with a Ki of 44 μmol/L. In contrast, the active metabolite melarsen oxide exhibits no inhibitory effect on thiamine transport in the same assay system [1]. This finding indicates that the interference with thiamine metabolism observed with melarsoprol is attributable to the intact prodrug structure containing the dimercaprol (BAL) moiety rather than to the active arsenical moiety itself.

thiamine transport off-target effects neurotoxicity mechanism

Melarsen Oxide Demonstrates Distinct Cellular Entry Route via P2 Adenosine Transporter, Unlike Melarsoprol Which Uses Alternative Pathways

In competitive uptake inhibition studies, adenosine, adenine, and diamidines were able to inhibit killing of drug-sensitive T. brucei by both cymelarsan and melarsen oxide in a concentration-dependent manner, consistent with entry via an adenosine-specific transporter (P2). However, melarsoprol-induced killing was unaffected by purines and only slightly affected by diamidines, indicating that melarsoprol can enter trypanosomes via a route independent of the adenosine transporter [1]. This differential entry mechanism has functional consequences: a cymelarsan-resistant line (247melCyR) exhibited cross-resistance to melarsen oxide in vitro but only trivial cross-resistance to melarsoprol in in vitro assays, despite showing in vivo cross-resistance to melarsoprol [2].

drug uptake P2 transporter adenosine transporter cellular entry

Optimal Research and Procurement Applications for Melarsen Oxide (CAS 21840-08-4)


Direct-Acting Trypanocidal Positive Control in In Vitro Antiparasitic Screening

Based on the direct evidence of an IC50 of 4.3 nM against wild-type T. brucei with a 1.47-fold potency advantage over cymelarsan (IC50 = 6.3 nM) [1], melarsen oxide is the preferred reference compound for establishing baseline trypanocidal activity in high-throughput screening campaigns. Its lower IC50 reduces compound consumption per assay plate, and its status as the direct active principle eliminates the confounding variable of prodrug activation efficiency that would be present if melarsoprol were used as the comparator. This application is further supported by established HPLC-UV analytical methods for quantifying melarsen oxide in experimental samples [2].

Target Engagement Studies of Trypanothione Reductase Inhibition

With a 13.5-fold faster inactivation rate constant (kinact) against trypanothione reductase (14.3 × 10⁻⁴ s⁻¹) compared to mammalian glutathione reductase (1.06 × 10⁻⁴ s⁻¹) [1], melarsen oxide is the optimal chemical probe for studying TR-specific target engagement. The well-characterized two-stage inhibition kinetics, including the rapid first stage (complete within 1 minute) and time-dependent second stage, provide a robust experimental framework for evaluating novel TR inhibitors against a benchmark compound. The Ki values (17.2 μM for TR; 9.6 μM for GR) and the reversibility of inhibition by excess dithiols [2] establish clear experimental endpoints for mechanism-of-action studies.

CNS-Stage Trypanosomiasis Research and Blood-Brain Barrier Penetration Studies

For investigators studying late-stage trypanosomiasis with central nervous system involvement, melarsen oxide offers validated blood-brain barrier penetration with demonstrated efficacy in a chronic CNS infection mouse model, where 5 of 6 mice (83.3%) survived >180 days following 5 mg/kg IV administration [1]. This is in contrast to many alternative trypanocides that do not achieve therapeutic CNS concentrations. The 3.9-hour half-life of free melarsen oxide (vs. <1 hour for melarsoprol parent) [2] provides a more favorable pharmacokinetic window for in vivo studies requiring sustained CNS exposure, reducing dosing frequency requirements in experimental protocols.

P2 Transporter Functional Assays and Drug Resistance Mechanism Elucidation

Given that melarsen oxide entry is specifically mediated by the P2 adenosine/adenine transporter and can be competitively inhibited by adenosine, adenine, and diamidines [1], this compound serves as a specific functional probe for P2 transporter activity. The defined cross-resistance profile (33-fold resistance in melarsen-selected lines vs. 67-fold for melarsoprol and 122-fold for trimelarsen) [2] makes melarsen oxide the most informative member of the melaminophenyl arsenical class for studying the evolution and mechanisms of arsenical resistance. Unlike melarsoprol, which uses alternative entry routes that confound transporter-specific studies, melarsen oxide provides a cleaner signal for P2-dependent uptake experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melarsen oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.